

Understanding the Mass Shift of D-Glucose-d12: An In-depth Technical Guide

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Compound of Interest

Compound Name: D-Glucose-d12-1

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass shift of D-Glucose-d12, a stable isotope-labeled glucose molecule crucial for metabolic research. This document details the theoretical and practical aspects of its mass shift, outlines experimental protocols for its determination, and presents its application in studying metabolic pathways.

Introduction to D-Glucose-d12

D-Glucose-d12 is a form of glucose where twelve hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution results in a predictable increase in the molecule's mass, a property leveraged in mass spectrometry-based research to trace glucose metabolism in biological systems. Its use as a stable, non-radioactive tracer makes it an invaluable tool in drug development and the study of metabolic diseases like cancer and diabetes.^{[1][2][3]}

Theoretical and Observed Mass Shift

The mass shift of D-Glucose-d12 is a result of replacing twelve hydrogen atoms (^1H) with twelve deuterium atoms (^2H or D). The precise mass of an atom is a critical parameter in high-resolution mass spectrometry.

Atom/Molecule	Monoisotopic Mass (Da)
Hydrogen (^1H)	1.007825
Deuterium (^2H)	2.014102
D-Glucose ($\text{C}_6\text{H}_{12}\text{O}_6$)	180.06339[4][5]
D-Glucose-d12 ($\text{C}_6\text{D}_{12}\text{O}_6$)	192.138709

The theoretical mass shift is the difference between the monoisotopic mass of the deuterated and non-deuterated glucose.

Parameter	Value (Da)	Source
Theoretical Monoisotopic Mass of D-Glucose	180.06339	Calculated
Theoretical Monoisotopic Mass of D-Glucose-d12	192.138709	
Theoretical Mass Shift	+12.075319	
Commercially Stated Mass Shift	M+12	
Commercially Stated Molecular Weight	192.23	

Note: The commercially stated mass shift of M+12 is a nominal value. The actual high-resolution mass shift is more precise.

The isotopic purity of commercially available D-Glucose-d12 is typically around 97-98 atom % D. This is an important consideration in experimental design, as the presence of partially deuterated or non-deuterated glucose can influence the interpretation of mass spectrometry data.

Experimental Determination of Mass Shift

The mass shift of D-Glucose-d12 is experimentally verified using mass spectrometry, most commonly gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis of D-Glucose-d12

This protocol provides a generalized workflow for the analysis of D-Glucose-d12 using GC-MS.

Objective: To determine the mass isotopomer distribution of D-Glucose-d12 and verify its mass shift.

Materials:

- D-Glucose-d12
- Unlabeled D-Glucose standard
- Derivatization reagents (e.g., hydroxylamine hydrochloride, acetic anhydride)
- Solvents (e.g., pyridine, ethyl acetate)
- GC-MS system with an appropriate column (e.g., DB-5ms)

Methodology:

- Sample Preparation & Derivatization:
 - Prepare standard solutions of D-Glucose-d12 and unlabeled D-Glucose.
 - Derivatize the glucose standards to make them volatile for GC analysis. A common method is the preparation of glucose aldonitrile pentaacetate.
 - Dissolve the glucose standard in pyridine.
 - Add hydroxylamine hydrochloride and heat to form the oxime.
 - Add acetic anhydride and heat to form the pentaacetate derivative.

- Extract the derivative into an organic solvent like ethyl acetate.
- GC-MS Analysis:
 - Inject the derivatized sample into the GC-MS.
 - Gas Chromatography: Separate the derivatized glucose from other components.
 - Inlet Temperature: 250 °C
 - Carrier Gas: Helium
 - Oven Program: Start at a lower temperature (e.g., 150 °C), ramp to a higher temperature (e.g., 300 °C) to ensure proper separation.
 - Mass Spectrometry: Analyze the eluted derivative.
 - Ionization Mode: Electron Impact (EI)
 - Scan Range: m/z 50-500
 - Acquire mass spectra for both the unlabeled and D-Glucose-d12 derivatives.
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$) and characteristic fragment ions for both the unlabeled and labeled glucose derivatives.
 - Compare the mass spectra to determine the mass shift for the molecular ion and key fragments.
 - Calculate the deuterium enrichment from the mass isotopomer distribution.

Expected Fragmentation and Mass Shifts

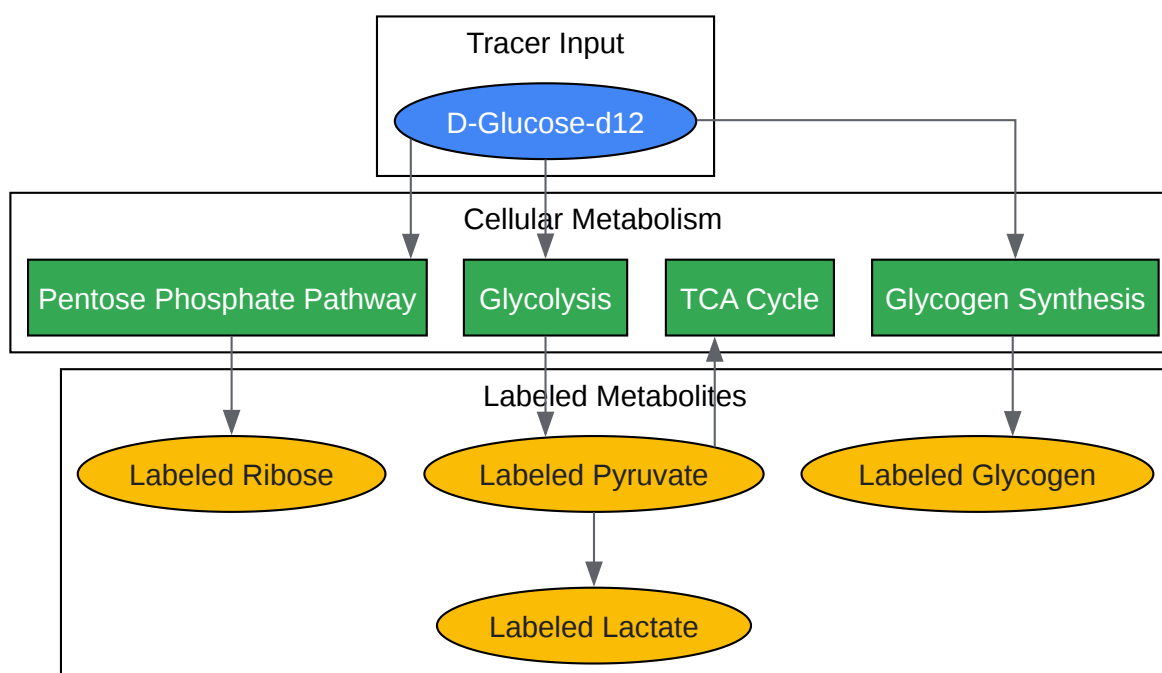
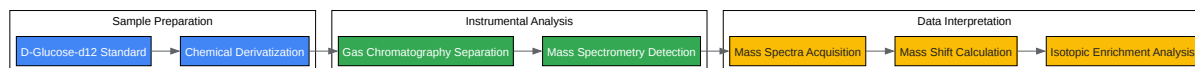
Upon electron impact ionization, derivatized glucose molecules fragment in a predictable manner. The mass shift due to deuterium labeling will be observed in the fragments containing the deuterium atoms. For the aldonitrile pentaacetate derivative, several key fragments can be analyzed.

Fragment Ion (Unlabeled)	m/z (Unlabeled)	Corresponding Fragment (D- Glucose-d12)	Expected m/z (D-Glucose- d12)	Observed Mass Shift
[M-CH ₃ CO] ⁺	288	[M-CH ₃ CO] ⁺	299	+11
[M-CH ₃ COOH] ⁺	271	[M-CH ₃ COOH] ⁺	282	+11
[C ₁ -C ₄ fragment]	242	[C ₁ -C ₄ fragment]	248	+6
[C ₄ -C ₆ fragment]	217	[C ₄ -C ₆ fragment]	222	+5

Note: The observed mass shift in fragments depends on the number of deuterium atoms retained in that specific fragment.

Visualization of Experimental Workflow and Metabolic Context

The following diagrams illustrate the experimental workflow for analyzing D-Glucose-d12 and its application in tracing metabolic pathways.



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